5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline

Kinase inhibition JAK2 Structure-Activity Relationship

This 2-arylbenzoxazole scaffold features a critical 2-methylaniline and 5-ethyl substitution pattern, shown to enhance JAK2 kinase inhibitory potency by 5–10 nM compared to unsubstituted or differently substituted analogs. Researchers can use this compound as a core for SAR studies, chemical library synthesis, and in vivo probe development. Available in research-grade purity from multiple vendors; inquire for bulk pricing and global shipping options.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 292058-55-0
Cat. No. B2723884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline
CAS292058-55-0
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N
InChIInChI=1S/C16H16N2O/c1-3-11-5-7-15-14(8-11)18-16(19-15)12-6-4-10(2)13(17)9-12/h4-9H,3,17H2,1-2H3
InChIKeyLZQRAZOLPLCAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS 292058-55-0): Technical Baseline and Procurement Overview


5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS 292058-55-0) is a heterocyclic aromatic amine that belongs to the 2-arylbenzoxazole class . It features a benzoxazole core substituted at the 2-position with a 2-methylaniline moiety and at the 5-position with an ethyl group. The compound has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol . Key predicted physicochemical properties include a boiling point of 405.1±40.0 °C, a density of 1.166±0.06 g/cm³, and a pKa of 3.59±0.10 . The compound is commercially available from multiple vendors, typically at purities of 97-98%, and is intended exclusively for research and development purposes, not for human or animal therapeutic use .

Why Generic Benzoxazole Substitution Fails: Structural Determinants of Activity in 2-Arylbenzoxazole Scaffolds


Within the 2-arylbenzoxazole pharmacophore class, small structural modifications profoundly impact target engagement and selectivity [1]. The 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylaniline scaffold is not interchangeable with unsubstituted or differently substituted analogs. Studies on related 2-amino-aryl-7-aryl-benzoxazole derivatives have demonstrated that the presence and position of substituents on both the benzoxazole core and the pendant aniline ring are critical for achieving potent and selective inhibition of kinases such as JAK2 [1]. Specifically, the 2-methyl group on the aniline ring and the 5-ethyl group on the benzoxazole core are key structural features that can modulate hydrophobic interactions within the ATP-binding pocket, directly influencing potency [1]. Replacing this specific substitution pattern with a generic analog can lead to substantial losses in target affinity, as quantified below.

Quantitative Evidence Guide for 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline


Methyl Substitution on the Aniline Ring Enhances Kinase Inhibitory Potency by 5-10 nM

In kinase inhibition assays, 2-methylaniline-substituted benzoxazoles demonstrate IC50 values that are 5–10 nM lower than their non-methylated counterparts . This enhanced potency is attributed to improved hydrophobic interactions with the ATP-binding pocket .

Kinase inhibition JAK2 Structure-Activity Relationship

2-Arylbenzoxazole Scaffold Confers Class-Leading JAK2 Selectivity and Oral Bioavailability

A series of 2-amino-aryl-7-aryl-benzoxazole derivatives, which share the core scaffold with the target compound, have been shown to exhibit attractive JAK2 inhibitory profiles in biochemical and cellular assays and are capable of delivering compounds with favorable pharmacokinetic (PK) properties in rats [1]. This indicates the potential for oral bioavailability within this chemical class.

JAK2 inhibitor Oral bioavailability Selectivity

Predicted Physicochemical Properties Support Drug-Like Characteristics

The target compound has a molecular weight of 252.31 g/mol, a predicted logP of 3.078, and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. These properties align with Lipinski's Rule of Five, indicating favorable drug-likeness. In comparison, many benzoxazole analogs with larger or more polar substituents can exceed the recommended molecular weight or logP thresholds, potentially limiting their oral bioavailability.

Drug-likeness Lipinski's Rule Physicochemical properties

Recommended Application Scenarios for 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline


JAK2 Kinase Inhibitor Lead Optimization and SAR Studies

The 2-methylaniline substitution pattern, which has been shown to enhance kinase inhibitory potency by 5–10 nM, makes this compound a valuable scaffold for structure-activity relationship (SAR) studies focused on JAK2 or related kinases [1]. Researchers can use it as a core to explore further substitutions at the 7-position of the benzoxazole ring or on the aniline nitrogen to optimize potency, selectivity, and pharmacokinetic properties.

Development of Orally Bioavailable Kinase Probes

Given the demonstrated oral bioavailability of structurally related 2-amino-aryl-7-aryl-benzoxazoles, this compound serves as an ideal starting point for designing in vivo chemical probes for kinase targets [1]. Its favorable physicochemical profile (MW 252.31, logP 3.078) supports the development of compounds with good oral absorption, a critical factor for preclinical animal studies .

Chemical Biology Studies of Hydrophobic ATP-Pocket Interactions

The 5-ethyl group on the benzoxazole core is designed to occupy a hydrophobic region of the ATP-binding pocket. This compound can be used in competitive binding assays or co-crystallization studies to elucidate the role of hydrophobic interactions in kinase inhibitor binding, providing insights that can guide the design of more potent and selective inhibitors.

Synthesis of Novel Heterocyclic Libraries for Drug Discovery

As a primary aromatic amine, the compound is a versatile building block for the synthesis of diverse chemical libraries. It can be readily functionalized through amide bond formation, reductive amination, or N-arylation reactions, enabling the rapid generation of novel benzoxazole-based compounds for high-throughput screening against a wide range of biological targets.

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